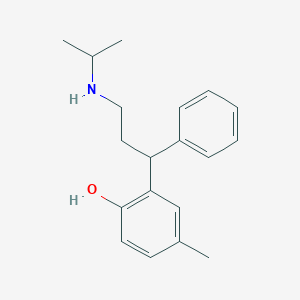
rac Desisopropyl Tolterodine-d7
Numéro de catalogue B123971
Poids moléculaire: 283.4 g/mol
Clé InChI: CPLYUIYTJCFQJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07355077B2
Procedure details


A mixture of N-isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine (59 g) and 3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropyl-4-methylbenzenesulfonate of Formula IVa (100 g) in acetonitrile (595 ml) was heated in an autoclave at 110-115° C. for 16-18 hours. The reaction mass was cooled to 60-65° C., and solvent was distilled completely under vacuum. Charged ethyl acetate (290 ml) and water (590 ml) to the residue. Separated the aqueous layer and extracted with 118 ml of ethyl acetate. Combined organic layers were washed with water (590 ml) and distilled completely to obtain 108 g of syrup. This syrup was loaded onto a silica gel column and eluted with 5% ethyl acetate in chloroform. Distilled the solvent completely to get 38 g of the title compound as syrup.
Quantity
59 g
Type
reactant
Reaction Step One

Name
3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropyl-4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH:4][CH2:5][CH2:6][CH:7]([C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1[OH:21])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:3])[CH3:2].C([O:29][C:30]1[CH:35]=[CH:34][C:33]([CH3:36])=[CH:32][C:31]=1[C:37]1[C:38]([CH2:48][CH2:49][CH2:50][C:51]2C=CC=C[CH:52]=2)=C(S([O-])(=O)=O)C=C[C:42]=1[CH3:43])C1C=CC=CC=1>C(#N)C>[CH2:7]([O:21][C:15]1[CH:16]=[CH:17][C:18]([CH3:20])=[CH:19][C:14]=1[CH:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:6][CH2:5][N:4]([CH:1]([CH3:2])[CH3:3])[CH2:43][CH2:42][CH:37]([C:31]1[CH:32]=[C:33]([CH3:36])[CH:34]=[CH:35][C:30]=1[OH:29])[C:38]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
59 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NCCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O
|
|
Name
|
3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropyl-4-methylbenzenesulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C)C=1C(=C(C=CC1C)S(=O)(=O)[O-])CCCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
595 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
112.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mass was cooled to 60-65° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
solvent was distilled completely under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separated the aqueous layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 118 ml of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
Combined organic layers were washed with water (590 ml)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled completely
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C)C(CCN(CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O)C(C)C)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 108 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
